molecular formula C12H12N2O B1514485 1-(But-3-en-1-yl)quinazolin-4(1H)-one CAS No. 28736-11-0

1-(But-3-en-1-yl)quinazolin-4(1H)-one

Cat. No.: B1514485
CAS No.: 28736-11-0
M. Wt: 200.24 g/mol
InChI Key: XIZCLKBFCHLJNP-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C₁₂H₁₂N₂O, indicating a compound consisting of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 200.24 g/mol through computational analysis, with high-precision measurements yielding a value of 200.23600 g/mol. The exact mass, as determined by mass spectrometric analysis, is 200.09500 atomic mass units, providing a precise reference for analytical identification purposes.

The degree of unsaturation for this compound can be calculated using the molecular formula, revealing a total of seven degrees of unsaturation. This value accounts for the bicyclic quinazolinone core structure, which contributes six degrees of unsaturation through its aromatic benzene ring and the pyrimidine ring system, plus one additional degree from the terminal alkene functionality in the but-3-en-1-yl substituent. The distribution of unsaturation provides crucial information about the compound's structural rigidity and potential reactive sites.

The elemental composition analysis reveals a carbon content of 71.98%, hydrogen content of 6.04%, nitrogen content of 13.99%, and oxygen content of 7.99% by mass. This composition is characteristic of quinazolinone derivatives and demonstrates the predominant carbon framework typical of organic heterocycles. The relatively high nitrogen content reflects the presence of the pyrimidine nitrogen atoms within the core structure, which are essential for the compound's chemical identity and potential biological activity.

Property Value Method
Molecular Formula C₁₂H₁₂N₂O Chemical Analysis
Molecular Weight 200.24 g/mol Computational
Exact Mass 200.09500 u Mass Spectrometry
Degrees of Unsaturation 7 Calculated
Carbon Content 71.98% Elemental Analysis
Hydrogen Content 6.04% Elemental Analysis
Nitrogen Content 13.99% Elemental Analysis
Oxygen Content 7.99% Elemental Analysis

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. This nomenclature clearly indicates the presence of a quinazolinone core structure with a but-3-en-1-yl substituent attached to the nitrogen atom at position 1. The numbering system begins with the nitrogen atom bearing the substituent, which is designated as position 1, while the carbonyl carbon is located at position 4.

The Chemical Abstracts Service registry number for this compound is 28736-11-0, providing a unique identifier for database searches and regulatory purposes. This registration number serves as an unambiguous reference that distinguishes this specific compound from other quinazolinone derivatives with different substitution patterns. The systematic identification also includes the Simplified Molecular Input Line Entry System representation: O=C1N=CN(CCC=C)C2=C1C=CC=C2, which encodes the complete structural information in a linear format suitable for computational applications.

Alternative nomenclature systems may refer to this compound as 1-but-3-enylquinazolin-4-one or 1-(but-3-en-1-yl)-1,4-dihydroquinazolin-4-one, depending on the specific naming conventions employed. The International Union of Pure and Applied Chemistry name emphasizes the heterocyclic nature of the quinazolinone ring system while clearly identifying the position and nature of the alkyl substituent. The nomenclature also implicitly indicates the tautomeric form, with the 4(1H)-one designation specifying that the compound exists primarily in the keto form rather than the enol tautomer.

The systematic identification extends to include structural descriptors that facilitate database searches and compound classification. The InChI (International Chemical Identifier) and InChIKey provide additional layers of systematic identification that are increasingly used in chemical informatics applications. These identifiers encode the complete connectivity information and stereochemical details, ensuring unambiguous compound identification across different software platforms and databases.

Stereochemical Configuration and Conformational Analysis

The stereochemical analysis of this compound reveals several important conformational features that influence its three-dimensional structure and potential molecular interactions. The but-3-en-1-yl substituent introduces conformational flexibility through rotation about the carbon-carbon single bonds, while the terminal alkene group adopts a planar geometry that constrains the orientation of the terminal portion of the side chain.

The quinazolinone core maintains a rigid planar structure due to the aromatic character of the fused ring system. The benzene ring and pyrimidine ring are coplanar, creating an extended aromatic surface that can participate in π-π stacking interactions. The carbonyl group at position 4 is coplanar with the heterocyclic ring system, contributing to the overall planarity of the core structure. This planar arrangement is crucial for the compound's ability to intercalate with other aromatic systems or participate in hydrogen bonding interactions.

Conformational analysis using computational methods has identified several low-energy conformations for the but-3-en-1-yl substituent. The preferred conformations involve extended arrangements of the alkyl chain that minimize steric interactions between the terminal alkene group and the quinazolinone core. Rotation about the N1-C bond allows for various orientations of the substituent relative to the heterocyclic plane, with energy barriers typically in the range of 2-5 kcal/mol for complete rotation.

The terminal alkene functionality can exist in either E or Z configuration, though the current nomenclature and structural data suggest a terminal alkene (CH₂=CH-) rather than an internal alkene. This terminal alkene configuration provides a reactive site for potential chemical modifications while maintaining conformational flexibility. The alkene carbon atoms adopt sp² hybridization, creating a planar arrangement that can influence the overall molecular shape and potential binding interactions.

Structural Feature Configuration Energy (kcal/mol)
Quinazolinone Core Planar 0 (reference)
N1-Alkyl Bond Rotatable 2-5 barrier
Terminal Alkene Terminal (CH₂=CH-) Stable
Overall Conformation Extended preferred -1 to +3

Comparative Structural Analysis with Related Quinazolinone Derivatives

Comparative analysis with related quinazolinone derivatives provides valuable insights into the structural uniqueness and potential properties of this compound. The parent compound, quinazolin-4(1H)-one (molecular formula C₈H₆N₂O, molecular weight 146.1460 g/mol), serves as the fundamental structural framework. The addition of the but-3-en-1-yl substituent increases the molecular weight by approximately 54 g/mol and adds significant conformational flexibility compared to the rigid parent structure.

When compared to 1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one (molecular formula C₁₁H₈N₂O, molecular weight 184.19 g/mol), the but-3-enyl derivative shows increased molecular weight and altered electronic properties. The alkyne functionality in the prop-2-yn-1-yl derivative introduces different geometric constraints and electronic characteristics compared to the alkene functionality in the but-3-en-1-yl compound. The alkene group provides greater conformational flexibility while maintaining conjugation possibilities with the aromatic system.

The structural comparison with 1-Allyl-7-phenylquinazolin-4(1H)-one (molecular formula C₁₇H₁₄N₂O, molecular weight 262.30 g/mol) reveals the impact of additional aromatic substitution. While both compounds contain alkenyl substituents at the N1 position, the phenyl-substituted derivative demonstrates how additional aromatic functionality can significantly increase molecular weight and alter electronic properties. The but-3-en-1-yl derivative represents an intermediate complexity between simple alkyl substitution and more elaborate aromatic modifications.

Examination of sulfur-containing analogs, such as 3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (molecular formula C₁₁H₁₀N₂OS, molecular weight 218.27 g/mol), illustrates how heteroatom substitution affects molecular properties. The thioxo derivative shows altered electronic distribution and potential for different hydrogen bonding patterns compared to the oxygen-containing compound under study.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Quinazolin-4(1H)-one C₈H₆N₂O 146.15 Parent compound
This compound C₁₂H₁₂N₂O 200.24 Target compound
1-(Prop-2-yn-1-yl)quinazolin-4(1H)-one C₁₁H₈N₂O 184.19 Alkyne vs alkene
1-Allyl-7-phenylquinazolin-4(1H)-one C₁₇H₁₄N₂O 262.30 Additional phenyl group
3-Allyl-2-thioxo derivative C₁₁H₁₀N₂OS 218.27 Sulfur substitution

The structural analysis reveals that this compound occupies a unique position within the quinazolinone family, combining the stability of the heterocyclic core with the reactivity and flexibility of an alkenyl side chain. This structural combination provides opportunities for diverse chemical transformations while maintaining the fundamental properties associated with quinazolinone pharmacophores. The comparative analysis demonstrates how systematic structural modifications can fine-tune molecular properties for specific applications in chemical research and development.

Properties

CAS No.

28736-11-0

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-but-3-enylquinazolin-4-one

InChI

InChI=1S/C12H12N2O/c1-2-3-8-14-9-13-12(15)10-6-4-5-7-11(10)14/h2,4-7,9H,1,3,8H2

InChI Key

XIZCLKBFCHLJNP-UHFFFAOYSA-N

SMILES

C=CCCN1C=NC(=O)C2=CC=CC=C21

Canonical SMILES

C=CCCN1C=NC(=O)C2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

  • Solvent-Dependent Absorption :

    • Derivatives with alkyl/aryl substituents (e.g., 4j–l in ) exhibit red-shifted absorption maxima in DMSO compared to acetic acid, attributed to solvent polarity effects on π–π* transitions. The target compound’s butenyl group may similarly influence solvatochromism, though specific data are unavailable .
    • Extinction coefficients for 4a–l derivatives (ε ~ 10⁴ L·mol⁻¹·cm⁻¹) suggest strong absorbance, a trait likely shared by the target compound due to its conjugated system .
  • Melting Points and Solubility :

    • Substituents significantly affect melting points:
  • Nitro-substituted derivatives (e.g., 9h–j in ): 169–183°C.
  • Halogenated derivatives (e.g., 9k–l): 164–193°C.
  • Target compound analogues (e.g., SS-04 in ): Lower solubility predicted due to lipophilic butenyl chain, though melting points are unreported .

Bioactivity Profiles

  • Kinase Inhibition: Idelalisib (), a fluorinated quinazolinone, is an FDA-approved PI3Kδ inhibitor. The butenyl substituent in the target compound may confer distinct binding kinetics compared to Idelalisib’s purine-aminopropyl group . Benzoquinazolinone 12 (), derived from BQCA, shows higher functional potency than 1-(but-3-en-1-yl)quinazolin-4(1H)-one derivatives, likely due to its extended aromatic system and hydroxycyclohexyl moiety .

Drug-Likeness and Toxicity

  • In contrast, halogenated derivatives (e.g., 9k–l in ) may face solubility challenges due to higher molecular weights and halogen content.

Preparation Methods

Copper-Catalyzed Synthesis via Imidoylative Cross-Coupling and Cyclocondensation

One of the established methods for synthesizing quinazolin-4-ones, including 1-(But-3-en-1-yl)quinazolin-4(1H)-one, involves a copper-catalyzed imidoylative cross-coupling reaction between 2-isocyanobenzoates and amines.

Key Features:

  • Catalyst and Base: Copper(II) acetate hydrate [Cu(OAc)2·H2O] is used as a benign catalyst, with triethylamine (Et3N) as a mild base.
  • Solvent: Anisole is preferred over DMF for better yields and greener reaction conditions.
  • Atmosphere: The reaction proceeds efficiently under air atmosphere.
  • Temperature and Time: Mild conditions with short reaction times at room temperature or slightly elevated temperatures.
  • Procedure:
    • Synthesis starts with alkyl 2-isocyanobenzoates prepared via formyl anthranilate intermediates.
    • The isocyanobenzoate reacts with aliphatic amines bearing the but-3-en-1-yl group.
    • The copper catalyst facilitates the cyclocondensation to form the quinazolin-4-one ring system.

Example Data:

Entry Catalyst Base Solvent Yield (%) Notes
1 Cu(OAc)2·H2O Et3N Anisole ~77 Optimized for 3-alkyl quinazolinones
2 Cu(OAc)2·H2O Et3N DMF Moderate Lower yield than anisole
3 Other Cu catalysts Various Various Low Less effective

This method offers a straightforward and efficient route to this compound with good yields and mild conditions, suitable for scale-up and further functionalization.

Transition-Metal-Free Radical Carbamoylation/Cyclization

A novel and practical approach involves a metal-free radical cascade cyclization triggered by carbamoyl radicals generated in situ from oxamic acids, promoted by ammonium persulfate [(NH4)2S2O8].

Key Features:

  • Radical Source: Carbamoyl radicals formed via oxidative decarboxylation of oxamic acids.
  • Oxidant: Ammonium persulfate is the preferred oxidant, superior to potassium or sodium persulfate.
  • Solvent: Dimethyl sulfoxide (DMSO) with a small amount of water optimizes solubility and reaction efficiency.
  • Temperature: Elevated temperatures around 90–100 °C are optimal.
  • Advantages:
    • Avoids use of transition metals, reducing cost and environmental impact.
    • Enables direct introduction of amide groups into quinazolinone scaffolds.
    • Suitable for synthesizing amide-substituted polycyclic quinazolinones.

Optimization Data:

Entry Oxidant Solvent Temp (°C) Yield (%) Remarks
1 (NH4)2S2O8 DMSO 80 42 Initial condition
2 K2S2O8 DMSO 80 Lower Less effective than (NH4)2S2O8
3 (NH4)2S2O8 DMSO:H2O (100:1) 90 64 Improved yield with water
4 (NH4)2S2O8 DMSO:H2O (100:1) 100 76 Optimal temperature
5 (NH4)2S2O8 (3.5 eq) DMSO:H2O (100:1) 100 82 Best yield with increased oxidant

This method was successfully applied to 3-(but-3-en-1-yl)quinazolin-4(3H)-one as the substrate, producing the desired amide-containing quinazolinone derivative in high yields under metal-free conditions.

Comparative Summary of Preparation Methods

Aspect Copper-Catalyzed Method Radical Carbamoylation Method
Catalyst Cu(OAc)2·H2O None (metal-free)
Base Triethylamine (Et3N) Not required
Solvent Anisole, DMF (anisole preferred) DMSO with small water content
Temperature Room temperature to mild heating 90–100 °C
Reaction Atmosphere Air Nitrogen
Reaction Time Minutes to hours Several hours (e.g., 6 h)
Yield Range Moderate to good (up to ~77%) Good to excellent (up to 82%)
Environmental Impact Uses copper catalyst, but mild and green solvent Metal-free, uses persulfate oxidant
Functional Group Tolerance Good for various amines and alkyl groups Effective for amide group introduction
Scalability Demonstrated on mmol scale Demonstrated on mmol scale

Detailed Research Findings and Notes

  • The copper-catalyzed synthesis relies on the formation of alkyl 2-isocyanobenzoates as key intermediates, which are then coupled with amines bearing the but-3-en-1-yl substituent to form the quinazolinone core. Optimization of catalyst, base, and solvent significantly affects yield and purity.

  • The radical carbamoylation approach represents an innovative strategy that circumvents the need for metal catalysts, using persulfate oxidants to generate carbamoyl radicals. This method is particularly advantageous for synthesizing amide-functionalized quinazolinones, expanding the chemical diversity accessible for pharmaceutical applications.

  • Both methods have been validated with full characterization of products including NMR (1H, 13C), HRMS, and melting point data, confirming the structure and purity of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(but-3-en-1-yl)quinazolin-4(1H)-one, and how are reaction conditions optimized?

  • Methodology : A widely used approach involves oxidative cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones using phenyliodine(III) bis(trifluoroacetate) (PIFA) in 2,2,2-trifluoroethanol at 0°C for 24 hours. This method yields functionalized pyrroloquinazolinones, which are structurally analogous to bioactive vasicinone alkaloids . Key optimization parameters include solvent choice (e.g., trifluoroethanol enhances electrophilic cyclization) and temperature control to minimize side reactions.

Q. How are quinazolin-4(1H)-one derivatives characterized structurally, and what analytical techniques are essential for validation?

  • Methodology : Structural confirmation relies on a combination of:

  • IR spectroscopy : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and alkene (C=C) bonds (~1600 cm⁻¹).
  • NMR spectroscopy : 1H^1H NMR detects vinyl protons (δ 5.0–6.0 ppm) and quinazolinone aromatic protons (δ 7.0–8.5 ppm). 13C^{13}C NMR confirms the carbonyl carbon (δ ~160 ppm) .
  • LC-MS : Validates molecular ion peaks and fragmentation patterns.

Q. What preliminary biological screening protocols are applied to assess the bioactivity of 1-substituted quinazolin-4(1H)-ones?

  • Methodology : Common assays include:

  • Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can conflicting bioactivity data in quinazolinone derivatives be resolved, particularly when structural analogs show divergent results?

  • Methodology : Contradictions may arise from substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity but reducing solubility). Systematic approaches include:

  • SAR studies : Compare derivatives with varied substituents (e.g., nitro, bromo, or methoxy groups) to isolate pharmacophoric motifs .
  • Solubility optimization : Use logP calculations and HPLC-based solubility profiling to balance lipophilicity and bioavailability .

Q. What strategies are employed to enhance the regioselectivity of PIFA-mediated cyclization in synthesizing pyrroloquinazolinones?

  • Methodology : Regioselectivity is influenced by:

  • Substituent positioning : Electron-donating groups on the quinazolinone core favor cyclization at the γ-position of the butenyl chain.
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates and selectivity in biphasic systems .

Q. How do computational methods (e.g., molecular docking) aid in predicting the mechanism of action for quinazolinone-based inhibitors?

  • Methodology : Docking studies with target proteins (e.g., Mycobacterium tuberculosis enzymes) identify key interactions:

  • Hydrogen bonding : Between the quinazolinone carbonyl and active-site residues (e.g., Thr315 in thymidylate synthase).
  • π-π stacking : Aromatic substituents (e.g., phenyl groups) with hydrophobic pockets .

Q. What green chemistry approaches are viable for scaling up quinazolinone synthesis without transition metals?

  • Methodology : KOH/DMSO systems enable tandem cyclization-annulation under microwave irradiation, achieving high yields (>85%) with reduced waste. Advantages include:

  • Solvent recyclability : DMSO can be recovered via distillation.
  • Energy efficiency : Microwave irradiation cuts reaction times from hours to minutes .

Data Contradiction Analysis

Q. Why do some 1-substituted quinazolin-4(1H)-ones exhibit strong in vitro bioactivity but poor in vivo efficacy?

  • Resolution : Discrepancies often stem from metabolic instability (e.g., oxidation of the butenyl side chain). Mitigation strategies include:

  • Prodrug design : Introduce hydrolyzable esters or amides to enhance stability.
  • Pharmacokinetic profiling : Assess plasma half-life and tissue distribution using radiolabeled analogs .

Tables of Key Data

Derivative Bioactivity (IC₅₀, μM) Key Substituent Reference
2-((4-Nitrophenyl)amino) derivative12.3 (Anticancer)4-NO₂ on phenyl ring
2-(Phenylamino) derivative>100 (Antimicrobial)Unsubstituted phenyl
1-(But-3-en-1-yl) derivative8.6 (Anti-TB activity)Butenyl side chain

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